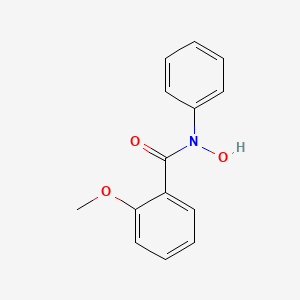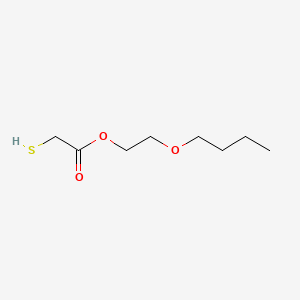
Acetic acid, mercapto-, 2-butoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, mercapto-, 2-butoxyethyl ester is an organic compound with the molecular formula C₈H₁₆O₃S. It is also known as 2-butoxyethyl thioglycolate. This compound is characterized by the presence of both an ester and a thiol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, mercapto-, 2-butoxyethyl ester typically involves the esterification of mercaptoacetic acid with 2-butoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts and optimized reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in acetic acid, mercapto-, 2-butoxyethyl ester can undergo oxidation to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkali metal alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: Disulfides.
Reduction: 2-butoxyethanol and thioglycolic acid.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Acetic acid, mercapto-, 2-butoxyethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules due to its thiol group, which can form stable bonds with proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its ability to modify polymer properties.
Mechanism of Action
The mechanism of action of acetic acid, mercapto-, 2-butoxyethyl ester is primarily based on its thiol group, which can form covalent bonds with various molecular targets. This interaction can modify the structure and function of proteins and enzymes, leading to changes in cellular processes. The ester group can also undergo hydrolysis, releasing 2-butoxyethanol and thioglycolic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl thioglycolate: Similar structure but with an ethyl group instead of a butoxyethyl group.
Methyl thioglycolate: Contains a methyl group instead of a butoxyethyl group.
Thioglycolic acid: Lacks the ester group and is a simpler structure.
Uniqueness
Acetic acid, mercapto-, 2-butoxyethyl ester is unique due to its combination of a thiol and an ester group, which provides a balance of reactivity and stability. The butoxyethyl group also imparts different solubility and reactivity characteristics compared to its ethyl and methyl counterparts, making it suitable for specific applications in various fields.
Properties
CAS No. |
27447-53-6 |
|---|---|
Molecular Formula |
C8H16O3S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-butoxyethyl 2-sulfanylacetate |
InChI |
InChI=1S/C8H16O3S/c1-2-3-4-10-5-6-11-8(9)7-12/h12H,2-7H2,1H3 |
InChI Key |
QYODZCNAXNABHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


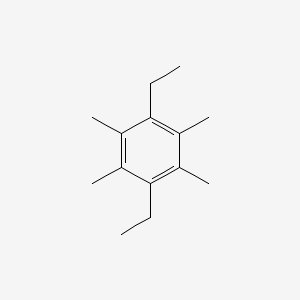
![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)
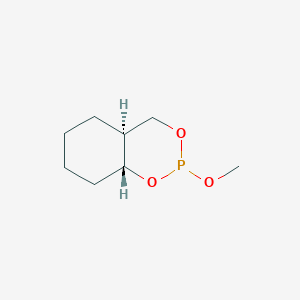
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)
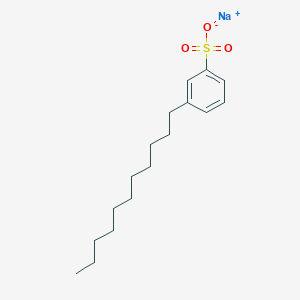
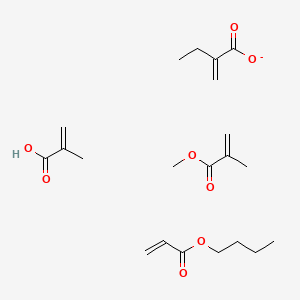
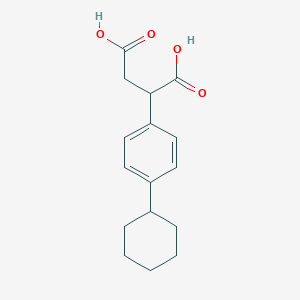
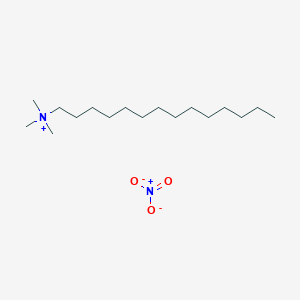
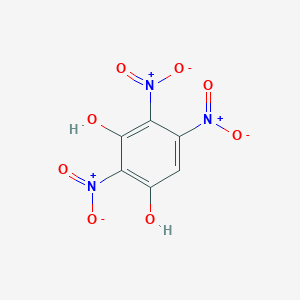
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
